molecular formula C18H15N3O3 B2706150 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864938-66-9

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2706150
CAS No.: 864938-66-9
M. Wt: 321.336
InChI Key: ODPTXCJDNMAPPW-UHFFFAOYSA-N
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Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound that features a benzimidazole moiety, which is a significant pharmacophore in medicinal chemistry. This compound is known for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves the reaction of an acid chloride with potassium thiocyanate, followed by the addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine . This one-pot, three-step procedure is efficient and yields the desired product with high purity. The reaction conditions often include the use of solvents like pyridine and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route mentioned above suggests that it can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction may lead to the formation of reduced benzimidazole compounds .

Mechanism of Action

The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA, inhibiting the activity of enzymes like topoisomerases, which are essential for DNA replication and repair . This interaction can lead to the inhibition of cancer cell proliferation. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole moiety, which is known for its diverse biological activities. The presence of the dioxine ring and carboxamide group further enhances its potential as a therapeutic agent. The molecular formula is C18H16N4O3C_{18}H_{16}N_{4}O_{3}, with a molecular weight of approximately 336.35 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the benzimidazole scaffold followed by the introduction of the dioxine and carboxamide functionalities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing the benzimidazole moiety. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AHCT116 (Colon Cancer)0.64
Compound BKMS-12 BM (Multiple Myeloma)0.64
Compound CSNU16 (Gastric Cancer)0.77

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression. For example, it may inhibit key enzymes or pathways that are crucial for cell proliferation and survival.

Study 1: Antiproliferative Effects

In a study examining the antiproliferative effects of various benzimidazole derivatives, this compound was evaluated against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics.

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the substituents on the benzimidazole ring significantly influenced the biological activity of this compound. Substituents that enhanced electron density at specific positions were found to increase potency against cancer cells.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-18(16-11-23-9-10-24-16)19-13-7-5-12(6-8-13)17-20-14-3-1-2-4-15(14)21-17/h1-8,11H,9-10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPTXCJDNMAPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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